(R)-donepezil(1+) is a chiral compound primarily recognized for its application in the treatment of Alzheimer's disease. It functions as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. This compound is a derivative of donepezil, which has been extensively studied and utilized in clinical settings.
(R)-donepezil(1+) belongs to the class of compounds known as acetylcholinesterase inhibitors. It is specifically classified as a quaternary ammonium compound due to the presence of a positively charged nitrogen atom in its structure, which plays a crucial role in its mechanism of action.
The synthesis of (R)-donepezil(1+) typically involves several key steps:
Various patents detail these synthetic pathways, emphasizing improvements in yield and efficiency through greener chemistry approaches and novel catalytic methods .
The chemical reactivity of (R)-donepezil(1+) involves several notable reactions:
The mechanism by which (R)-donepezil(1+) exerts its effects involves several key steps:
These properties are essential for understanding how (R)-donepezil(1+) can be formulated into effective pharmaceutical preparations.
(R)-donepezil(1+) has significant applications in both clinical and research settings:
(R)-Donepezil(1+) possesses a single stereogenic center at the carbon atom adjacent to the indanone ring system (C2 position), resulting in two enantiomeric forms: the (R)-enantiomer and its (S)-counterpart. The chiral center arises from the tetrahedral bonding of the carbon atom to four distinct substituents: a hydrogen atom, a methylene bridge linked to the piperidine ring, the indanone carbonyl group, and the indanone ring system itself (Figure 1). This configuration fundamentally dictates the molecule's three-dimensional shape and its subsequent biological interactions [1] [6].
The molecular formula of (R)-donepezil base is C₂₄H₂₉NO₃, with a molar mass of 379.50 g/mol. Its absolute configuration is assigned as R based on the Cahn-Ingold-Prelog priority rules. The priority order of the substituents attached to the chiral carbon is: 1) Indanone carbonyl oxygen (highest priority due to atomic number), 2) Indanone ring system (specifically, the C1 carbon of the fused phenyl ring), 3) Methylene group (-CH₂-) connected to the piperidine nitrogen, and 4) Hydrogen atom (lowest priority). Tracing the path from the highest to the second-highest to the third-highest priority substituent defines a clockwise direction, confirming the R designation [6] [9].
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₄H₂₉NO₃ (Base) | Defines atomic composition |
Molar Mass | 379.50 g/mol | Relates to pharmacokinetic properties (distribution, diffusion) |
Chiral Center | C2 (Indanone-Piperidine linker) | Determines enantiomeric identity and receptor binding complementarity |
Absolute Configuration | R | Dictates specific 3D orientation essential for AChE gorge binding geometry |
Calculated log P (Octanol-Water) | ~3.5 (Estimated) | Indicates lipophilicity, influencing blood-brain barrier penetration |
pKa (Tertiary amine) | ~8.9 (Estimated) | Governs protonation state at physiological pH (major species: protonated, +1) |
Accurate enantiomeric separation is critical for pharmacological studies. This separation is typically achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). A validated method employs a Chiralpak AD-H column with a mobile phase consisting of hexane/ethanol/methanol (75:20:5, v/v/v) plus 0.3% triethylamine, enabling baseline resolution of the (R)- and (S)-enantiomers of donepezil and its desmethyl metabolites. Detection is performed via UV absorbance at 270 nm [4]. Liquid chromatography coupled with electrospray tandem mass spectrometry (LC-ESI-MS/MS) using an avidin-conjugated chiral column has also proven highly effective for the simultaneous determination and quantification of the enantiomers in complex biological matrices like plasma [1].
The unequivocal determination of the absolute configuration of (R)-donepezil(1+) bound to its primary target, acetylcholinesterase (AChE), was achieved through high-resolution X-ray crystallography. The complex of Torpedo californica AChE (TcAChE) with donepezil (PDB entry 1EVE, resolution 2.50 Å) initially provided the structural framework. However, the deposited structure exhibited conformational strain and electron density ambiguities, particularly around the C28 atom (equivalent to the chiral center carbon) of donepezil [3].
To resolve these uncertainties and obtain a more accurate model of the bound conformation and absolute configuration, advanced parallel Quantum Mechanical/Molecular Mechanical (QM/MM) X-ray refinement techniques were applied. This sophisticated approach combines the accuracy of quantum mechanics (specifically, ab initio methods based on density functionals like M06-2x, which were validated against highly accurate MP2/complete basis set (CBS) calculations for donepezil's conformational energies) for the ligand and its immediate protein environment with the computational efficiency of molecular mechanics for the rest of the protein system [3] [9].
The QM/MM re-refinement significantly improved the model. Key outcomes included:
This crystallographically validated R absolute configuration provides the definitive structural basis for understanding the stereoselective binding affinity and inhibitory potency of donepezil enantiomers towards AChE.
The distinct three-dimensional arrangements of the (R)- and (S)-donepezil enantiomers confer significantly different stereoelectronic properties, which translate directly into profound differences in their biological activity, primarily their inhibitory potency against acetylcholinesterase (AChE).
Binding Affinity and Inhibitory Potency: The (R)-enantiomer is markedly superior to the (S)-enantiomer as an AChE inhibitor. Pharmacokinetic studies in humans after oral administration of racemic donepezil consistently showed higher plasma levels of the (S)-enantiomer. Counterintuitively, this is attributed to the significantly more efficient metabolism and clearance of the pharmacologically active (R)-enantiomer. Crucially, despite lower plasma concentrations, the (R)-enantiomer is responsible for the vast majority of the AChE inhibitory effect observed in vivo [1] [2]. This is starkly illustrated by in vitro studies using human AChE (hAChE), where the (R)-enantiomer (IC₅₀ = 19.2 ± 3.0 nM) exhibits approximately 20-fold greater potency than the (S)-enantiomer (IC₅₀ = 380 ± 45 nM) (Table 2) [9]. This dramatic eudismic ratio (potency ratio of eutomer to distomer) underscores the critical importance of the correct (R) stereochemistry for optimal target engagement.
Table 2: Comparative Inhibitory Potency of Donepezil Enantiomers Against Human AChE (hAChE)
Enantiomer | hAChE IC₅₀ (nM) (Mean ± SEM) | Enantiomeric Ratio (vs (R)) | Inhibition Constant (Ki, nM) | Inhibition Mode |
---|---|---|---|---|
(R)-Donepezil | 19.2 ± 3.0 | 1 (Reference) | 19.1 ± 1.4 | Mixed |
(S)-Donepezil | 380 ± 45 | ~20 (Less Active) | 93.4 ± 3.2 | Mixed |
Racemic Mixture | 36.5 ± 5.4 | ~2 | 46.6 ± 3.6 | Mixed |
Reference (Donepezil HCl) | 16.1 ± 2.7 | - | 12.7 ± 1.0 | Mixed |
Electronic Distribution: While the core electronic structures (atom types, bond orders) of the enantiomers are identical, the differing spatial arrangement of their atoms influences local electron density distribution and molecular orbital accessibility. Quantum mechanical calculations (e.g., M06-2x/aug-cc-pVDZ level) confirm subtle but significant differences in electrostatic potential maps and frontier orbital energies between the (R) and (S) forms, particularly around the chiral center and the pharmacophoric elements (piperidine N, indanone carbonyl, methoxy groups). These differences contribute to the differential binding energies calculated for the two enantiomer-AChE complexes [3] [9].
Table 3: Key Stereoelectronic Differences Impacting AChE Binding (Computational Data)
Property / Interaction | (R)-Donepezil(1+) Complex | (S)-Donepezil(1+) Complex | Impact on Binding |
---|---|---|---|
Cation-π Energy (w/ Trp84) | Stronger (-ΔG) | Weaker (-ΔG) | Primary determinant of CAS anchoring; Stronger interaction for (R) enhances affinity |
π-π Stacking (w/ Trp279) | Optimal parallel-displaced geometry | Suboptimal geometry (tilted/slipped) | Weaker PAS stabilization for (S) enantiomer |
Van der Waals Complementarity | Higher (More favorable ΔG_vdW) | Lower | Better shape fit of (R) within gorge contour reduces energy penalty |
Total Calculated Binding Energy | Lower (More favorable ΔG_binding) | Higher (Less favorable ΔG_binding) | Correlates with experimental IC50 difference; Explains ~20-fold potency ratio |
The stability of the (R)-donepezil enantiomer under physiological conditions is a crucial factor for its efficacy. A significant concern is the potential for in vivo racemization, where the (R)-enantiomer could convert to the less active (S)-form, thereby diminishing overall therapeutic activity. Studies specifically addressing this for donepezil reveal:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7